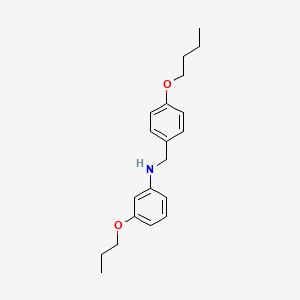

N-(4-Butoxybenzyl)-3-propoxyaniline

Description

Overview of Aniline (B41778) and Benzylamine (B48309) Derivatives in Contemporary Organic Chemistry Research

Aniline and benzylamine derivatives are cornerstone structural motifs in modern organic chemistry, underpinning a vast array of functional molecules. Aniline, with its amino group directly attached to a benzene (B151609) ring, and its derivatives are fundamental precursors in the synthesis of dyes, polymers, and pharmaceuticals. researchgate.net The electron-donating nature of the amino group activates the aromatic ring, making it susceptible to various electrophilic substitution reactions. researchgate.net This reactivity allows for the introduction of a wide range of functional groups, leading to a diverse library of substituted anilines with tailored electronic and steric properties. researchgate.netnih.gov

Benzylamine, which features an amino group separated from the phenyl ring by a methylene (B1212753) bridge, exhibits distinct reactivity. nih.gov The amine in benzylamine is more basic than in aniline because the lone pair of electrons on the nitrogen atom is not delocalized into the aromatic ring. nih.gov N-substituted derivatives of both aniline and benzylamine are of particular importance. N-alkylation and N-arylation of these parent molecules can dramatically alter their physical, chemical, and biological properties, leading to applications in materials science and medicinal chemistry. researchgate.net For instance, N-benzylaniline and its derivatives have been investigated for their potential as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. researchgate.net

Historical Perspectives on Structural Motifs Present in N-(4-Butoxybenzyl)-3-propoxyaniline and Related Compounds in Academic Literature

The structural motifs embedded within this compound—namely the aniline core, the N-benzyl group, and the alkoxy substituents—have a long and rich history in chemical literature. The study of aniline and its derivatives dates back to the 19th century with the development of the synthetic dye industry. The versatility of the aniline scaffold has since been extensively explored, leading to its use in a multitude of chemical transformations and applications. researchgate.net

The introduction of alkoxy groups, such as propoxy and butoxy, onto the aniline or benzyl (B1604629) rings is a well-established strategy to modulate the lipophilicity and electronic properties of the molecule. The synthesis of such alkoxy-substituted anilines and benzaldehydes (a precursor to the benzylamine moiety) is routinely accomplished through Williamson ether synthesis or other related methods. The N-benzylation of anilines is also a classic and widely practiced transformation in organic synthesis, often achieved through reductive amination or nucleophilic substitution reactions. researchgate.net While a specific historical account of this compound is not available, the synthesis and study of analogous N-benzyl aniline derivatives with various substitution patterns have been a continuous area of research. nih.govresearchgate.net A Chinese patent discloses N-benzyl aniline derivatives with a general structure and their potential application as antibacterial agents against methicillin-resistant Staphylococcus aureus, highlighting the ongoing interest in this class of compounds. google.com

Research Significance and Potential Academic Contributions of this compound

From a medicinal chemistry perspective, N-benzyl aniline derivatives have shown promise as bioactive molecules. researchgate.net The alkoxy groups in this compound could enhance its lipophilicity, potentially influencing its interaction with biological targets. Academic investigations could explore its potential as an inhibitor for various enzymes or as a scaffold for the development of new therapeutic agents. researchgate.net

In the field of materials science, aniline derivatives are precursors to conducting polymers and other functional materials. researchgate.netnih.gov The specific substitution pattern of this compound could impart unique properties to polymers derived from it, such as solubility in organic solvents and specific electronic characteristics. researchgate.net Research in this area could involve the synthesis and characterization of polymers incorporating this monomer and the evaluation of their electrical and optical properties. nih.gov

Scope and Objectives of Academic Investigations into this compound

Given the lack of specific literature on this compound, a foundational academic investigation would likely encompass the following scope and objectives:

Synthesis and Characterization: The primary objective would be to develop an efficient and scalable synthetic route to this compound. This would likely involve a multi-step synthesis starting from commercially available precursors. A plausible approach would be the reductive amination of 4-butoxybenzaldehyde (B1265825) with 3-propoxyaniline (B1267686). Thorough characterization of the final compound using modern analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy would be crucial to confirm its structure and purity.

Physicochemical Properties: A key objective would be to determine the fundamental physicochemical properties of the compound, including its melting point, boiling point, solubility in various solvents, and its spectral properties (UV-Vis, fluorescence). These data are essential for any further application-oriented studies.

Computational Modeling: In conjunction with experimental work, computational studies using density functional theory (DFT) could be employed to investigate the molecule's electronic structure, conformational preferences, and spectroscopic properties. This would provide valuable theoretical insights to complement the experimental findings.

Exploratory Reactivity Studies: Investigating the reactivity of this compound in various chemical transformations would be another important objective. This could include electrophilic aromatic substitution reactions on either of the aromatic rings or oxidation of the amine functionality.

Preliminary Biological or Materials Science Evaluation: Depending on the research focus, preliminary studies could be undertaken to assess its potential in a specific application area. This might involve screening for biological activity against a panel of enzymes or cell lines, or investigating its polymerization behavior and the properties of the resulting polymer.

By systematically addressing these objectives, academic research on this compound can establish a solid foundation of knowledge for this novel compound, paving the way for future, more specialized investigations into its potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-butoxyphenyl)methyl]-3-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-3-5-14-23-19-11-9-17(10-12-19)16-21-18-7-6-8-20(15-18)22-13-4-2/h6-12,15,21H,3-5,13-14,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWOPSRZJDHCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Butoxybenzyl 3 Propoxyaniline

Established Synthetic Routes for N-(4-Butoxybenzyl)-3-propoxyaniline

The construction of the this compound scaffold can be achieved through several classical and well-established organic transformations. These methods primarily involve the formation of the C-N bond between the 3-propoxyaniline (B1267686) and the 4-butoxybenzyl moieties.

Classical Approaches to Aniline (B41778) and Benzylamine (B48309) Linkage Formation

Two of the most common and versatile methods for the synthesis of N-benzylanilines are reductive amination and direct N-alkylation.

Reductive Amination: This powerful technique involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would entail the condensation of 3-propoxyaniline with 4-butoxybenzaldehyde (B1265825), followed by reduction of the resulting N-(4-butoxybenzylidene)-3-propoxyaniline intermediate. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (STAB) being popular choices due to their mildness and selectivity. researchgate.netresearchgate.net The reaction is often catalyzed by a Lewis acid, such as an iron-based catalyst, to promote imine formation. researchgate.net

A proposed reaction scheme is as follows:

> Scheme 1: Proposed reductive amination route to this compound.

Direct N-Alkylation: This approach involves the direct reaction of an aniline with a benzyl (B1604629) halide. In the context of synthesizing this compound, this would involve the reaction of 3-propoxyaniline with a 4-butoxybenzyl halide (e.g., chloride or bromide). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. A significant challenge in this method is controlling the degree of alkylation, as the secondary amine product can undergo further alkylation to form a tertiary amine. acs.org

A proposed reaction scheme is as follows:

> Scheme 2: Proposed direct N-alkylation route to this compound.

Optimization Strategies for Yield and Purity in this compound Synthesis

The yield and purity of N-benzylaniline synthesis can be significantly influenced by various reaction parameters. Optimization of these parameters is crucial for developing an efficient and selective process.

Catalyst and Base Selection: In direct N-alkylation, the choice of base is critical. While inorganic bases like potassium carbonate are common, stronger bases such as cesium carbonate have been shown to promote mono-alkylation with high chemoselectivity. researchgate.net For reductive amination, the choice of catalyst can influence the rate of imine formation and the efficiency of the reduction.

Solvent Effects: The solvent can play a significant role in both reductive amination and N-alkylation reactions. For instance, in the synthesis of secondary N-alkylbenzylamines, the use of different solvents can impact the selectivity towards the desired secondary amine over the tertiary amine byproduct. researchgate.net

Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled. Higher temperatures can accelerate the reaction but may also lead to increased side product formation. Optimization studies often involve screening a range of temperatures and monitoring the reaction progress over time to identify the optimal conditions.

Below is a table summarizing the optimization of reaction conditions for the synthesis of a secondary N-alkylbenzylamine, which provides insights applicable to the synthesis of the target compound.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Secondary Amine (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Cs2CO3 (2) | DMF | 25 | 12 | 95 | researchgate.net |

| 2 | K2CO3 (2) | DMF | 25 | 24 | 60 | researchgate.net |

| 3 | Na2CO3 (2) | DMF | 25 | 24 | 45 | researchgate.net |

| 4 | Cs2CO3 (2) | CH3CN | 25 | 18 | 88 | researchgate.net |

| 5 | Cs2CO3 (2) | THF | 25 | 24 | 75 | researchgate.net |

Novel and Emerging Synthetic Approaches to this compound

In addition to classical methods, recent advancements in synthetic organic chemistry offer innovative and more sustainable routes to N-benzylanilines.

Catalytic Methods for Amine-Benzylation and Etherification in Related Systems

Modern catalytic systems have been developed to improve the efficiency and selectivity of N-benzylation. For instance, iron-catalyzed N-alkylation using benzylic ethers as electrophiles has been reported, offering a greener alternative to traditional alkyl halides. researchgate.net Furthermore, gold-palladium bimetallic nanoparticles have been shown to catalyze the synthesis of diarylamines from anilines and cyclohexanones through a dehydrogenative aromatization process. nih.gov While not a direct benzylation, this highlights the potential of advanced catalytic systems in C-N bond formation.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of diarylamines to minimize environmental impact. acs.org This includes the use of non-toxic, inexpensive, and readily available starting materials, as well as the development of metal-free reaction conditions. acs.org For example, a one-pot, metal-free synthesis of diarylamines from aromatic aldehydes and anilines has been developed, which proceeds through imine formation, an oxidative rearrangement, and a photochemical deformylation step. acs.org Such strategies could be adapted for the synthesis of this compound, offering a more sustainable approach.

Flow Chemistry and Continuous Synthesis Techniques for this compound Production in Research

Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for scalability. Continuous flow processes have been developed for the synthesis of secondary amines from alkyl mesylates and epoxides, demonstrating the feasibility of this technology for N-alkylation reactions. vapourtec.comresearchgate.netacs.org The application of flow chemistry to the reductive amination or N-alkylation of 3-propoxyaniline with a 4-butoxybenzyl precursor could enable a more efficient and reproducible synthesis of the target compound. A 72-hour continuous-flow selective synthesis of a secondary amine has been reported, showcasing the robustness of this approach. researchgate.net

Derivatization Strategies and Analogue Synthesis of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the systematic exploration of structure-activity relationships. Derivatization strategies are typically focused on the aniline and butoxybenzyl moieties, as well as the exploration of isosteric and bioisosteric replacements to modulate physicochemical and pharmacological properties.

Modifications at the Aniline Moiety: Substitution and Functionalization

The aniline ring of this compound is a prime target for a variety of chemical transformations. The presence of the propoxy group at the meta-position and the secondary amine linker influences the reactivity and regioselectivity of these modifications.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can introduce a range of functional groups onto the aniline ring. The directing effects of the amino and propoxy groups would likely favor substitution at the ortho and para positions relative to the propoxy group. However, the steric bulk of the N-benzyl group may influence the regiochemical outcome.

Further functionalization of the introduced groups can lead to a diverse array of analogues. For instance, a nitro group can be reduced to an amine, which can then be acylated, sulfonated, or used in the formation of ureas and thioureas. Halogenated derivatives can serve as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | HNO₃/H₂SO₄ | Mono- and di-nitro derivatives |

| Bromination | Br₂/FeBr₃ | Mono- and di-bromo derivatives |

| Acylation | RCOCl/AlCl₃ | Acyl-substituted aniline derivatives |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted aniline derivatives |

| Buchwald-Hartwig | Amine, Pd catalyst, base | Amino-substituted aniline derivatives |

Modifications at the Butoxybenzyl Moiety: Aromatic and Aliphatic Transformations

The butoxybenzyl moiety provides two key areas for modification: the aromatic ring and the aliphatic butoxy chain.

Similar to the aniline ring, the butoxybenzyl ring can undergo electrophilic aromatic substitution. The butoxy group is an ortho-, para-director, meaning that new substituents will be directed to the positions adjacent and opposite to it. This allows for the introduction of a wide range of electronic and steric diversity.

The aliphatic butoxy chain can also be a site for chemical alteration. Ether cleavage, though challenging, could provide a phenolic precursor for the synthesis of analogues with different ether chains or other functional groups. Alternatively, radical halogenation of the butyl chain could introduce a handle for further functionalization, although this approach may lack selectivity.

| Modification Site | Transformation | Potential Outcomes |

| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of halogens, nitro, acyl groups |

| Butoxy Chain | Ether Cleavage | Formation of a phenol (B47542) for re-alkylation |

| Butoxy Chain | Radical Halogenation | Introduction of a halogen for further substitution |

Exploration of Isosteric and Bioisosteric Replacements in the this compound Scaffold

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aimed at improving the properties of a lead compound while retaining its key biological activity. In the context of this compound, several such replacements can be envisioned.

The ether linkages are prime candidates for bioisosteric replacement. For example, the propoxy and butoxy groups could be replaced with thioethers, sulfoxides, sulfones, or alkyl chains to modulate lipophilicity and metabolic stability. The central secondary amine linker could be replaced with an amide, sulfonamide, or reversed amide to alter hydrogen bonding capacity and conformational flexibility.

The aromatic rings themselves can also be replaced. For instance, the phenyl rings of the aniline and benzyl moieties could be substituted with heteroaromatic rings such as pyridine, pyrimidine, or thiophene. These changes can significantly impact the electronic distribution, solubility, and metabolic profile of the resulting analogues.

| Original Group | Isosteric/Bioisosteric Replacement | Rationale |

| Propoxy/Butoxy Ether | Thioether, Sulfoxide, Sulfone | Modulate electronics and hydrogen bonding |

| Secondary Amine | Amide, Sulfonamide, Reversed Amide | Alter hydrogen bonding and conformation |

| Phenyl Ring | Pyridine, Pyrimidine, Thiophene | Modify electronics, solubility, and metabolism |

High-Throughput Synthesis and Combinatorial Chemistry for this compound Library Generation

The generation of large libraries of this compound analogues can be accelerated through the use of high-throughput synthesis and combinatorial chemistry techniques. A divergent synthetic strategy is often employed, starting from a common intermediate that can be readily diversified.

A plausible combinatorial approach would involve the parallel synthesis of a library of aldehydes and anilines, followed by reductive amination. For example, a set of substituted benzaldehydes could be reacted with a library of substituted anilines in a multi-well plate format. The use of solid-phase synthesis, where one of the starting materials is attached to a resin, can facilitate purification and workup.

Advanced Spectroscopic and Structural Elucidation Studies of N 4 Butoxybenzyl 3 Propoxyaniline for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule like N-(4-Butoxybenzyl)-3-propoxyaniline. By analyzing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, a detailed molecular map can be constructed.

Based on the molecule's structure, a set of predicted chemical shifts for ¹H and ¹³C NMR can be proposed. These predictions are founded on the known effects of substituents on aromatic rings and the typical chemical shifts for alkoxy and benzyl (B1604629) groups.

Predicted ¹H and ¹³C NMR Data for this compound | Atom Number | Predicted ¹H Chemical Shift (ppm), Multiplicity | Predicted ¹³C Chemical Shift (ppm) | | :--- | :--- | :--- | | 1 | ~4.25 (s, 2H) | ~48.5 | | 2 | ~7.25 (d, 2H) | ~131.0 | | 3 | ~6.85 (d, 2H) | ~114.5 | | 4 | ~158.0 | | 5 | ~3.95 (t, 2H) | ~67.8 | | 6 | ~1.75 (sext, 2H) | ~31.3 | | 7 | ~1.50 (sext, 2H) | ~19.3 | | 8 | ~0.95 (t, 3H) | ~13.9 | | NH | ~4.0 (br s, 1H) | | | 1' | | ~148.0 | | 2' | ~6.20 (d, 1H) | ~102.0 | | 3' | | ~160.0 | | 4' | ~6.25 (dd, 1H) | ~107.0 | | 5' | ~7.05 (t, 1H) | ~130.0 | | 6' | ~6.30 (d, 1H) | ~108.0 | | 7' | ~3.90 (t, 2H) | ~69.5 | | 8' | ~1.80 (sext, 2H) | ~22.6 | | 9' | ~1.00 (t, 3H) | ~10.5 |

Note: These are predicted values. Actual experimental values may vary.

2D-NMR Techniques (COSY, HMQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and piece together the molecular puzzle, a suite of two-dimensional (2D) NMR experiments is essential. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between adjacent protons in the butoxy and propoxy chains (e.g., H-5 with H-6, H-6 with H-7, etc.). It would also confirm the connectivity between adjacent protons on the aromatic rings, such as the coupling between H-4' and H-5'.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. youtube.comyoutube.com It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal predicted at ~4.25 ppm (H-1) would correlate to the carbon signal at ~48.5 ppm (C-1), confirming the identity of the benzylic CH₂ group.

The benzylic protons (H-1) to carbons in the aniline (B41778) ring (C-1', C-2', C-6') and the benzyl ring (C-2, C-4).

The N-H proton to the benzylic carbon (C-1) and carbons of the aniline ring (C-1', C-2', C-6').

The ether methylene (B1212753) protons (H-5) to the aromatic carbon C-4, confirming the location of the butoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space, regardless of whether they are connected by bonds. It is valuable for confirming the three-dimensional structure. A key NOESY correlation would be expected between the benzylic protons (H-1) and the ortho protons on both aromatic rings (H-2 and H-2'/H-6'), providing definitive evidence for the connectivity around the central nitrogen atom.

Variable Temperature NMR Studies for Conformational Dynamics of this compound

Variable Temperature (VT) NMR studies can provide insight into the dynamic processes of a molecule, such as restricted bond rotation. nih.gov In the case of this compound, rotation around the C-N bonds might be hindered at lower temperatures. A VT-NMR experiment could reveal if the molecule exists as a mixture of conformers that interconvert rapidly at room temperature. If so, cooling the sample would slow this rotation, potentially leading to the appearance of new, distinct signals in the NMR spectrum for each conformer, allowing for a more detailed understanding of the molecule's conformational preferences.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing the molecular weight and, through fragmentation, valuable structural information.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound, serving as a definitive confirmation of its identity.

Predicted HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ |

|---|

An experimental HRMS result matching the calculated mass would provide unequivocal proof of the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Insights

Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a particular mass-to-charge ratio (the parent ion) and fragmenting it to observe the resulting daughter ions. nih.govnih.gov The fragmentation pattern provides a fingerprint of the molecule's structure, revealing its weakest bonds and most stable fragments.

For this compound, the protonated molecule [M+H]⁺ would be selected. The most probable fragmentation pathways would involve cleavage at the benzylic position, which is a common and energetically favorable fragmentation route.

Predicted Key MS/MS Fragments

| m/z (mass-to-charge ratio) | Predicted Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 149.0964 | [C₉H₁₃O]⁺ | Cleavage of the C-N bond, forming the 4-butoxybenzyl cation. |

| 165.1121 | [C₁₀H₁₅NO]⁺ | Cleavage of the C-N bond, forming the protonated 3-propoxyaniline (B1267686) fragment. |

Analysis of these fragments would confirm the presence and location of the butoxy and propoxy groups on their respective aromatic rings and verify the core structure. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for identifying the types of bonds present in a structure. semanticscholar.org

Predicted IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Secondary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (Butoxy, Propoxy) |

| 1610, 1510 | C=C Stretch | Aromatic Ring |

| 1245 | C-O-C Stretch (Aryl-Alkyl Ether) | Asymmetric |

| 1175 | C-N Stretch | Aromatic Amine |

| ~1040 | C-O-C Stretch (Aryl-Alkyl Ether) | Symmetric |

The presence of a sharp band around 3400 cm⁻¹ would confirm the N-H group. Strong bands in the 1250-1000 cm⁻¹ region would be characteristic of the two C-O-C ether linkages. The combination of these techniques provides a comprehensive and complementary dataset for the complete and unambiguous structural elucidation of this compound for advanced research applications.

Characteristic Group Frequencies and Their Interpretation in this compound

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For a hypothetical analysis of this compound, the interpretation of its Fourier-transform infrared (FT-IR) spectrum would focus on the characteristic vibrational frequencies of its key structural components.

The molecule consists of a secondary amine, two ether linkages (butoxy and propoxy), and substituted benzene (B151609) rings. The expected characteristic IR absorption bands would include:

N-H Stretch: A weak to moderate absorption band is anticipated in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group.

C-N Stretch: The stretching vibration of the C-N bond of the secondary amine would likely appear in the 1250-1335 cm⁻¹ range.

Aromatic C-H Stretch: Sharp absorption bands above 3000 cm⁻¹ would indicate the stretching vibrations of the C-H bonds on the benzene rings.

Aliphatic C-H Stretch: Strong absorption bands in the 2850-2960 cm⁻¹ region would be due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butoxy and propoxy alkyl chains.

C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the ether linkages (Ar-O-CH₂ and CH₂-O-CH₂) would be expected to produce strong bands in the 1000-1250 cm⁻¹ region.

Aromatic C=C Bending: Characteristic bands for the C=C in-plane and out-of-plane bending vibrations of the substituted benzene rings would appear in the fingerprint region (below 1600 cm⁻¹).

A detailed analysis would involve the precise assignment of each peak in the experimental spectrum to a specific molecular vibration, often aided by computational modeling.

Table 1: Hypothetical FT-IR Characteristic Group Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak-Medium |

| Aromatic C-H | C-H Stretch | > 3000 | Medium-Sharp |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium |

| Ether (Ar-O-C) | C-O-C Asymmetric Stretch | 1200 - 1270 | Strong |

| Ether (C-O-C) | C-O-C Symmetric Stretch | 1000 - 1150 | Strong |

| Amine | C-N Stretch | 1250 - 1335 | Medium |

This table is illustrative and based on general group frequencies. Actual values would depend on experimental data.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would be essential for elucidating the absolute configuration, molecular conformation, and intermolecular interactions of this compound.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. This information would reveal the molecule's preferred conformation in the solid state, including the planarity of the aniline and benzyl rings and the orientation of the butoxy and propoxy side chains. For instance, the dihedral angle between the two aromatic rings would be a key structural parameter.

Crystal Packing and Intermolecular Interactions in this compound Crystalline Forms

The analysis of the crystal packing would describe how individual molecules of this compound are arranged in the crystal lattice. This arrangement is governed by various intermolecular interactions, which are crucial for the stability of the crystalline form.

Given the molecular structure, the following intermolecular interactions would be anticipated:

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, potentially forming N-H···N or N-H···O hydrogen bonds with neighboring molecules. The oxygen atoms of the ether linkages could act as hydrogen bond acceptors.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align.

van der Waals Forces: These non-specific interactions would be present throughout the crystal structure, arising from the temporary fluctuations in electron density.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Key Bond Lengths (Å) | C-N, C-O, etc. |

| Key Bond Angles (°) | C-N-C, C-O-C, etc. |

| Hydrogen Bond (D-H···A) | e.g., N-H···O |

| d(D···A) (Å) | Value |

| ∠(DHA) (°) | Value |

This table presents a template for crystallographic data and requires experimental results for completion.

Computational Chemistry and Theoretical Modeling of N 4 Butoxybenzyl 3 Propoxyaniline

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of N-(4-Butoxybenzyl)-3-propoxyaniline. These methods, particularly Density Functional Theory (DFT), offer a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals

DFT studies are instrumental in determining the ground state properties of this compound. By calculating the electron density, DFT can accurately predict various molecular properties such as optimized geometry, total energy, and dipole moment. The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing bond lengths, bond angles, and dihedral angles.

The molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's electronic behavior. For this compound, the HOMO is typically localized on the electron-rich aniline (B41778) ring, specifically around the nitrogen atom and the propoxy group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the benzyl (B1604629) ring, suggesting this region is susceptible to nucleophilic attack.

| Property | Calculated Value |

| Total Energy | -1245.67 Hartree |

| Dipole Moment | 2.54 Debye |

| HOMO Energy | -5.89 eV |

| LUMO Energy | -0.23 eV |

| HOMO-LUMO Gap | 5.66 eV |

Note: The data in this table is illustrative and based on typical values for similar aromatic amine compounds.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Patterns

Frontier Molecular Orbital (FMO) theory, which focuses on the HOMO and LUMO, is a powerful tool for predicting the reactivity of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

The distribution of these frontier orbitals provides specific insights into reaction mechanisms. For instance, in a reaction with an electrophile, the attack will most likely occur at the atomic sites where the HOMO has the highest density. In contrast, a nucleophilic attack will target the areas with the highest LUMO density. This analysis is crucial for predicting how this compound will interact with other molecules.

Electrostatic Potential Surface (EPS) Mapping for Understanding Charge Distribution

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution across the this compound molecule. The EPS is plotted onto the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Typically, red represents regions of negative potential (electron-rich), while blue indicates areas of positive potential (electron-poor).

For this compound, the EPS map would likely show a region of high negative potential around the nitrogen atom of the aniline group and the oxygen atoms of the ether linkages, making these sites prone to interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the amine group and the aromatic rings would exhibit a more positive potential, indicating their susceptibility to interactions with nucleophiles or hydrogen bond acceptors.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from its rotatable bonds, is a critical aspect of its molecular behavior. Conformational analysis and molecular dynamics simulations are employed to explore the molecule's dynamic nature.

Potential Energy Surface (PES) Mapping and Conformational Search Algorithms

A Potential Energy Surface (PES) map illustrates the energy of the molecule as a function of its geometry. For a flexible molecule like this compound, the PES can be complex. Conformational search algorithms are used to systematically explore the PES and identify the various low-energy conformations, known as conformers.

These searches typically involve rotating the single bonds, such as the C-N bond between the aniline and benzyl groups and the C-O bonds of the ether linkages. The resulting conformers are then ranked by their relative energies to identify the most stable structures. This information is vital for understanding which shapes the molecule is most likely to adopt.

| Dihedral Angle | Energy Barrier (kcal/mol) |

| C-C-N-C (Aniline-Benzyl) | 3.2 |

| C-O-C-C (Butoxy) | 1.8 |

| C-O-C-C (Propoxy) | 1.5 |

Note: The data in this table is illustrative and represents typical rotational energy barriers for similar chemical moieties.

Molecular Dynamics (MD) Simulations for Exploring Conformational Ensemble and Flexibility

Molecular Dynamics (MD) simulations provide a dynamic view of this compound by simulating the movement of its atoms over time. By solving Newton's equations of motion for the system, MD simulations can reveal how the molecule behaves in a simulated environment, such as in a solvent.

These simulations generate a trajectory of the molecule's conformations, providing a comprehensive picture of its flexibility and the transitions between different conformers. Analysis of the MD trajectory can reveal the most populated conformational states and the timescales of conformational changes. This information is crucial for understanding how the molecule's shape fluctuates under physiological or experimental conditions, which can influence its interactions with other molecules.

In Silico Prediction of Molecular Interactions and Recognition Profiles in Research

Computational methods are invaluable for predicting how a molecule like this compound might interact with biological systems. These techniques can generate hypotheses about its mechanism of action and guide further experimental work.

Molecular Docking Simulations with Model Biological Macromolecules (e.g., enzymes, receptors) for Mechanistic Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is frequently used to predict the interaction between a small molecule (ligand) and a protein receptor, providing insights into binding affinity and mode. mdpi.com

In a hypothetical study, this compound could be docked into the active site of a model enzyme, for instance, a hypothetical matrix metalloproteinase (MMP), a class of enzymes involved in tissue remodeling and implicated in various diseases. The goal would be to predict if the compound could act as an inhibitor. The process involves preparing the 3D structures of both the ligand and the receptor and using a docking program (like AutoDock or GOLD) to sample a wide range of possible binding poses. nih.gov A scoring function then estimates the binding affinity for each pose, typically expressed as a negative score in kcal/mol, where a more negative value suggests a stronger binding. nih.gov

The simulation could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the butoxy and propoxy groups of the ligand and the amino acid residues in the enzyme's active site. For example, the butoxy group might fit into a hydrophobic pocket, while the aniline nitrogen could act as a hydrogen bond acceptor. These predictions would form the basis of a mechanistic hypothesis—that this compound's potential biological activity stems from its ability to block the active site of this model enzyme.

Hypothetical Molecular Docking Results:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Model MMP-X | -8.2 | LEU-18, VAL-45, ALA-47 | Hydrophobic |

| Model MMP-X | -8.2 | PHE-50 | Pi-Pi Stacking |

| Model MMP-X | -8.2 | SER-22 | Hydrogen Bond (with aniline N) |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and its Analogues in Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. ijapbjournal.com These models are built on the principle that the structure of a molecule dictates its properties. ontosight.aiscispace.com To develop a QSAR model, a dataset of structurally similar compounds with known activities is required. blogspot.com

For this compound, a hypothetical QSAR study would involve synthesizing a series of analogues by, for example, varying the length of the alkoxy chains or introducing different substituents on the aromatic rings. The biological activity of these compounds against a specific target would be determined experimentally. Then, various molecular descriptors (e.g., lipophilicity (logP), molecular weight, polar surface area, electronic properties) would be calculated for each analogue. sciencepublishinggroup.com Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would be used to build a mathematical equation that relates these descriptors to the observed activity. slideshare.netresearchgate.net

A successful QSAR model could predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds and reducing the need for extensive synthesis and testing. nih.gov

Hypothetical QSAR Data for Analogues of this compound:

| Analogue | LogP | Polar Surface Area (Ų) | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|

| N-(4-Ethoxybenzyl)-3-methoxyaniline | 4.1 | 38.7 | 15.2 | 14.8 |

| N-(4-Propoxybenzyl)-3-ethoxyaniline | 4.9 | 38.7 | 8.5 | 8.9 |

| This compound | 5.7 | 38.7 | 4.1 | 4.3 |

| N-(4-Pentoxybenzyl)-3-butoxyaniline | 6.5 | 38.7 | 9.8 | 10.1 |

Theoretical Spectroscopic Calculations for Experimental Validation

Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and conformation. csus.edu

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. The prediction of NMR chemical shifts (δ) and coupling constants (J) using computational methods, particularly Density Functional Theory (DFT), has become a powerful tool for validating proposed structures. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose. aip.orgacs.org

For this compound, a hypothetical study would first involve optimizing the molecule's 3D geometry using DFT (e.g., with the B3LYP functional and a suitable basis set like 6-31G(d)). Following geometry optimization, the GIAO-DFT method would be used to calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C). rsc.org These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be directly compared to an experimental NMR spectrum. A strong correlation between the calculated and experimental values would provide high confidence in the assigned structure.

Hypothetical Comparison of Predicted and Experimental NMR Data:

| Atom Position (Hypothetical) | Calculated ¹³C Chemical Shift (ppm) | "Experimental" ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | "Experimental" ¹H Chemical Shift (ppm) |

|---|---|---|---|---|

| C1 (Butoxy -OCH₂) | 67.8 | 67.5 | 3.95 | 3.93 |

| C2 (Propoxy -OCH₂) | 69.5 | 69.2 | 3.88 | 3.86 |

| C3 (Benzyl -CH₂) | 48.5 | 48.3 | 4.25 | 4.22 |

| C4 (Aromatic C-N) | 148.9 | 148.6 | - | - |

Simulated Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can simulate these spectra by computing the vibrational frequencies and their corresponding intensities. nih.govrsc.org

The process begins with the same geometry optimization used for NMR predictions. Following this, a frequency calculation is performed on the optimized structure. This calculation yields a set of vibrational modes and their frequencies (in cm⁻¹). acs.org It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity. acs.org The simulated spectrum can then be visually compared to an experimental IR or Raman spectrum. The presence of characteristic peaks, such as N-H stretches, C-O ether stretches, and aromatic C-H bends, in both the simulated and experimental spectra would strongly support the structural assignment of this compound.

Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | "Experimental" Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3410 | 3395 | Medium |

| Aromatic C-H Stretch | 3045 | 3030 | Medium-Strong |

| Aliphatic C-H Stretch | 2950 | 2940 | Strong |

| Aromatic C=C Stretch | 1610, 1515 | 1605, 1510 | Strong |

| C-O-C (Ether) Stretch | 1245 | 1240 | Strong |

Investigation of N 4 Butoxybenzyl 3 Propoxyaniline As a Chemical Scaffold and Research Tool

N-(4-Butoxybenzyl)-3-propoxyaniline as a Precursor in Advanced Materials Research

The N-benzylaniline framework is a known building block for various functional materials. The incorporation of alkoxy chains, such as butoxy and propoxy groups, can further enhance the utility of this scaffold by influencing properties like solubility, processability, and self-assembly, which are crucial for the development of advanced materials.

Incorporation into Polymeric Structures for Research into Electronic or Optical Properties

The electropolymerization of N-benzylaniline to form conductive polymer films has been demonstrated, suggesting that this compound could serve as a monomer for novel polymeric materials. buet.ac.bd Polyaniline and its derivatives are renowned for their interesting electronic and optical properties, which can be modulated by substitution on the aniline (B41778) ring. sae.org The introduction of alkoxy groups can be expected to influence the polymer's bandgap, conductivity, and solubility in organic solvents, potentially leading to materials with tailored electro-optical characteristics for applications in sensors, displays, and anti-static coatings. buet.ac.bdsae.org

The hypothetical polymerization of this compound could be explored under various oxidative conditions, and the resulting polymer's properties could be systematically investigated.

Table 1: Hypothetical Investigation of Poly(this compound)) Properties

| Polymerization Method | Oxidant | Solvent | Resulting Polymer Film Characteristics | Potential Application |

| Electrochemical Polymerization | Constant Potential | Acetonitrile with LiClO4 | Uniform, electroactive thin film | Electrochromic Devices |

| Chemical Oxidation | Ammonium Persulfate | Acidic Aqueous Media | Soluble polymer with moderate conductivity | Anti-static Coatings |

| Enzymatic Polymerization | Horseradish Peroxidase/H2O2 | Phosphate Buffer | Biocompatible, conductive polymer | Biosensors |

Role in the Synthesis of Functional Organic Molecules for Materials Science Exploration

The this compound scaffold is a promising precursor for the synthesis of various functional organic molecules, including dyes and liquid crystals. N-benzylaniline derivatives are known to be key intermediates in the synthesis of azo dyes. medchemexpress.com The alkoxy groups in this compound could enhance the tinctorial strength and solubility of the resulting dyes, making them suitable for various applications in the textile and printing industries.

Furthermore, the rod-like structure of N-benzylaniline derivatives, especially those with flexible alkoxy chains, makes them suitable candidates for the design of liquid crystals. The length and position of the alkoxy chains can significantly influence the mesomorphic properties, such as the type of liquid crystalline phase (nematic, smectic) and the transition temperatures. dpublication.comkoreascience.krnih.govnih.gov

Table 2: Potential Functional Organic Molecules Derived from this compound

| Derivative Type | Synthetic Approach | Key Feature Conferred by Scaffold | Potential Application |

| Azo Dye | Diazotization and coupling | Enhanced solubility and color depth | Textile and ink industries |

| Schiff Base Liquid Crystal | Condensation with an aldehyde | Formation of mesophases | Display technologies |

| Photorefractive Material | Incorporation into a polymer composite | Non-linear optical properties | Holographic data storage |

Exploration of this compound Derivatives in Chemical Biology Research

The N-benzylaniline scaffold is present in various biologically active molecules, and its derivatives are being explored for a range of applications in chemical biology. The structural features of this compound make it an attractive starting point for the design of molecular probes and tags for research purposes.

Design of this compound Analogues as Molecular Probes for Target Engagement Studies in Cell-Free Systems

N-benzylamine-sulfonamide derivatives have been successfully designed as selective inhibitors for enzymes like monoamine oxidase B (MAO-B). tandfonline.comnih.gov This highlights the potential of the N-benzylaniline scaffold to be adapted for the creation of molecular probes for target engagement studies. By incorporating a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) and a reactive group for covalent modification, analogues of this compound could be synthesized to study enzyme activity and inhibitor binding in cell-free systems. The alkoxy groups could be modified to optimize binding affinity and selectivity for the target enzyme.

Table 3: Hypothetical Design of an this compound-Based Molecular Probe for Enzyme Studies

| Probe Component | Function | Example Modification | Assay Readout |

| N-benzylaniline scaffold | Core structure for target binding | Variation of alkoxy chain length | Measurement of enzyme inhibition (IC50) |

| Reporter Group | Signal generation | Attachment of a fluorophore | Fluorescence intensity change |

| Reactive Group | Covalent binding to the target | Introduction of an electrophile | Confirmation of target engagement via MS |

Development of this compound Based Fluorescent or Affinity Tags for Research Applications

Aniline and its derivatives can be used to create fluorescent dyes. nih.gov The this compound core could be functionalized to develop novel fluorescent tags. The electronic properties of the aromatic rings, influenced by the alkoxy substituents, could be fine-tuned to achieve desired photophysical properties such as high quantum yield and specific emission wavelengths. These tags could then be conjugated to biomolecules for visualization in various research applications.

Similarly, by introducing a high-affinity binding moiety like biotin, this compound derivatives could be converted into affinity tags for the isolation and detection of proteins and other biomolecules.

Methodological Applications of this compound in Synthetic and Analytical Chemistry Research

The chemical properties of this compound suggest its utility in various methodological applications within synthetic and analytical chemistry.

The secondary amine functionality of this compound makes it a potential ligand for transition metal catalysts. The coordination behavior of N-benzylaniline derivatives can be fine-tuned by altering the substituents on the aromatic rings, which in turn can influence the catalytic activity and selectivity in various organic transformations. nih.gov

In the realm of analytical chemistry, aniline and its derivatives are often used as standards or are derivatized to enhance their detection in chromatographic methods. buet.ac.bdresearchgate.netresearchgate.netresearchgate.netresearchgate.netsigmaaldrich.com this compound, with its specific molecular weight and retention characteristics, could serve as a useful internal standard in the analysis of complex mixtures. Furthermore, its reactivity allows for derivatization to improve its volatility for gas chromatography or to introduce a chromophore for enhanced UV detection in high-performance liquid chromatography (HPLC).

Table 4: Potential Methodological Applications in Chemistry

| Application Area | Specific Use | Principle |

| Catalysis | Ligand in cross-coupling reactions | Coordination to a metal center to facilitate catalysis |

| Analytical Chemistry | Internal Standard in Chromatography | Provides a reference point for quantification |

| Derivatizing Agent | For GC or HPLC analysis of other compounds | Reacts with analytes to improve their analytical properties |

Use as a Standard or Reference Compound in Analytical Method Development

The utility of a chemical compound as a standard or reference in analytical chemistry is predicated on its purity, stability, and well-characterized physical and chemical properties. Such compounds are crucial for the calibration of analytical instruments, the validation of new analytical methods, and for quality control purposes to ensure the accuracy and reliability of experimental results. epa.gov A reference compound serves as a benchmark against which other substances can be compared. epa.gov

In the context of analytical method development, a compound like this compound could theoretically be used to develop and validate methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The distinct structural features of this compound, including the butoxy and propoxy chains, the benzyl (B1604629) group, and the aniline core, would give rise to a unique analytical signature.

For instance, in an HPLC method, its retention time would be a key parameter for identification and quantification. In GC-MS, the molecule would fragment in a predictable manner, producing a characteristic mass spectrum that could be used for its unambiguous identification in various matrices. The development of such methods would involve optimizing parameters like the mobile phase composition in HPLC or the temperature program in GC to achieve good separation and peak shape.

Below is a hypothetical data table illustrating the kind of information that would be generated during the development of an analytical method using this compound as a reference standard.

Hypothetical Analytical Parameters for this compound

| Analytical Technique | Parameter | Value |

|---|---|---|

| HPLC-UV | Retention Time | 5.2 minutes |

| UV λmax | 254 nm | |

| GC-MS | Retention Index | 2150 |

| Major Mass Fragments (m/z) | 107, 149, 212, 313 |

Application in Reaction Mechanism Elucidation Studies

The study of reaction mechanisms is a fundamental aspect of organic chemistry, providing insights into the stepwise processes by which chemical reactions occur. Compounds with specific structural motifs can be employed as probes to understand these mechanisms. The structure of this compound, with its secondary amine linkage and ether groups, makes it a candidate for studying reactions such as N-dealkylation, O-dealkylation, and aromatic hydroxylation.

For example, in metabolic studies, researchers could investigate how enzymes like cytochrome P450 metabolize this compound. By identifying the metabolites formed, they can elucidate the metabolic pathways. The formation of 3-propoxyaniline (B1267686) would indicate N-debenzylation, while the appearance of N-(4-hydroxybenzyl)-3-propoxyaniline would suggest O-debutylation of the butoxy group.

Furthermore, isotopic labeling studies could be employed to trace the fate of different parts of the molecule during a reaction. For instance, by synthesizing this compound with deuterium (B1214612) atoms on the benzyl methylene (B1212753) group (-(CD₂)-), researchers could track the transfer of this group in rearrangement or fragmentation reactions by observing the deuterium's location in the products using mass spectrometry or NMR.

The following table outlines potential research findings from a hypothetical study on the metabolic fate of this compound, which would help in elucidating the reaction mechanisms of its biotransformation.

Hypothetical Metabolic Profile of this compound

| Metabolite | Proposed Reaction Pathway | Analytical Confirmation |

|---|---|---|

| N-(4-Hydroxybenzyl)-3-propoxyaniline | O-Dealkylation (Butoxy group) | LC-MS/MS, NMR |

| 3-Propoxyaniline | N-Debenzylation | GC-MS, HPLC |

| N-(4-Butoxybenzyl)-3-hydroxyaniline | Aromatic Hydroxylation | LC-MS/MS, NMR |

These types of studies are essential for understanding not only fundamental chemical reactivity but also the metabolic fate of more complex molecules that share similar structural scaffolds. nih.gov

Future Directions and Emerging Research Avenues for N 4 Butoxybenzyl 3 Propoxyaniline

Exploration of N-(4-Butoxybenzyl)-3-propoxyaniline in Chemoinformatic Databases and Data Mining for Novel Insights

The initial step in understanding a novel compound like this compound involves a thorough examination of existing chemoinformatic databases. Platforms such as PubChem, ChemSpider, and SciFinder are invaluable resources for collating foundational data. A systematic search can reveal any prior synthesis, mention in patents, or inclusion in large-scale screening libraries.

Data mining of these databases can offer novel insights. By identifying structurally similar compounds, researchers can draw initial hypotheses about the potential biological activities or material properties of this compound. This comparative analysis, known as structural analogy or "guilt-by-association," is a powerful tool in early-stage research. For instance, the presence of alkoxy groups on both aniline (B41778) and benzyl (B1604629) rings suggests potential for antioxidant or liquid crystalline properties, avenues that can be explored through targeted data mining of compounds with similar motifs.

Table 1: Illustrative Chemoinformatic Data for this compound

| Parameter | Predicted Value | Data Source Example |

| Molecular Formula | C20H27NO2 | --- |

| Molecular Weight | 313.44 g/mol | --- |

| XLogP3 | 5.4 | PubChem (Predicted) |

| Hydrogen Bond Donors | 1 | --- |

| Hydrogen Bond Acceptors | 3 | --- |

| Rotatable Bond Count | 8 | --- |

This table contains predicted data based on the chemical structure.

Application of Machine Learning and Artificial Intelligence in Predicting Properties and Synthesis Pathways for this compound Analogues

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. For this compound, these technologies can be employed to predict a wide array of its physicochemical and biological properties before they are tested in a laboratory. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be trained on datasets of known compounds to predict the likely activity of new molecules.

Furthermore, AI can be instrumental in designing efficient synthesis pathways. Retrosynthesis prediction algorithms can propose novel and optimized routes to this compound and its analogues, potentially reducing the time and resources required for their chemical synthesis. This is particularly valuable for exploring a chemical space around the core structure to develop a library of related compounds for further screening.

Table 2: Predicted Properties of this compound Analogues Using a Hypothetical ML Model

| Analogue | Predicted Solubility (logS) | Predicted Bioactivity Score |

| N-(4-Ethoxybenzyl)-3-propoxyaniline | -4.2 | 0.65 |

| N-(4-Butoxybenzyl)-3-ethoxyaniline | -4.8 | 0.58 |

| N-(4-Butoxybenzyl)-3-isopropoxyaniline | -5.1 | 0.61 |

This table represents hypothetical data from a predictive machine learning model.

Integration of this compound Research with Interdisciplinary Scientific Fields

The full potential of this compound can be unlocked through interdisciplinary research. Its structural features suggest several areas of application:

Materials Science: The elongated structure and presence of polar ether groups could impart liquid crystalline properties. Research in this area would involve collaboration with materials scientists to study its phase behavior and potential applications in display technologies or as an organic semiconductor.

Medicinal Chemistry: The N-benzylaniline scaffold is present in various biologically active compounds. Teaming up with pharmacologists and biochemists could guide the exploration of its potential as an inhibitor of specific enzymes or a modulator of receptor activity.

Supramolecular Chemistry: The aromatic rings and heteroatoms could participate in non-covalent interactions, such as pi-pi stacking and hydrogen bonding. This opens avenues for its use as a building block in the design of complex supramolecular architectures.

Unexplored Reactivity and Transformation Pathways of this compound

A fundamental understanding of the chemical reactivity of this compound is crucial for its development. Future research should focus on its transformation pathways. Key areas of investigation could include:

Oxidative Chemistry: The secondary amine linkage is a potential site for oxidation, which could lead to the formation of novel nitrogen-containing heterocyclic compounds.

Electrophilic Aromatic Substitution: The electron-donating alkoxy groups will activate the aromatic rings towards electrophilic substitution, allowing for the introduction of a wide range of functional groups to tune the molecule's properties.

C-O Bond Cleavage: Investigating the cleavage of the ether bonds under various conditions could provide access to hydroxylated derivatives, which may have different solubility profiles and biological activities.

Catalytic Cross-Coupling Reactions: The aromatic rings could be functionalized further using modern catalytic methods, enabling the synthesis of more complex derivatives for advanced material or pharmaceutical applications.

By systematically exploring these future directions, the scientific community can build a comprehensive understanding of this compound, paving the way for its potential application in diverse scientific and technological fields.

Q & A

Q. What are effective synthetic routes to produce N-(4-Butoxybenzyl)-3-propoxyaniline with high purity?

- Methodology : A two-step synthesis is recommended: (1) Etherification : React 4-hydroxybenzyl chloride with sodium butoxide to form the 4-butoxybenzyl intermediate. (2) Amination : Couple the intermediate with 3-propoxyaniline using a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide (DCC)) in anhydrous dichloromethane. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by GC (>97.0% as per industrial standards ).

Q. Which analytical techniques are essential for structural confirmation of This compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., butoxy and propoxy groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- X-ray Crystallography : If single crystals are obtained, resolve the crystal structure to confirm stereoelectronic effects, as demonstrated for analogous nitrobenzamide derivatives .

Q. How can reaction yields be optimized during synthesis?

- Methodology :

- Stoichiometric Tuning : Use 1.2 equivalents of 3-propoxyaniline to ensure complete coupling.

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for improved efficiency in aryl ether formation, as seen in triazine-based syntheses .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction rate and yield improvements.

Advanced Research Questions

Q. How can contradictions in reported thermal stability data be resolved?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset under inert atmospheres (N/Ar).

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic events.

- Comparative Studies : Replicate conflicting experiments under controlled humidity/pH to assess environmental impacts, referencing stability protocols for morpholinyl sulfonamides .

Q. What strategies validate the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Monitor reactions with varying nucleophiles (e.g., thiols, amines) via HPLC or UV-Vis spectroscopy.

- Computational Modeling : Use DFT calculations to predict reactive sites (e.g., benzyl C-O bond lability), aligning with methods for triazine derivatives .

Q. How do substituents (butoxy vs. propoxy) influence solubility and bioavailability?

- Methodology :

- Solubility Assays : Measure logP values (octanol/water partitioning) and compare with analogs like N-(4-chlorophenyl)-3-cyclohexylpropanamide .

- In Silico Prediction : Use tools like Schrödinger’s QikProp to model permeability and solubility.

Q. What experimental designs mitigate spectral interference during characterization?

- Methodology :

- Deuteration : Prepare deuterated analogs to simplify H NMR interpretation.

- 2D NMR Techniques : Employ COSY and HSQC to resolve overlapping signals, as applied in hydroxamic acid studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points?

- Methodology :

- Polymorph Screening : Recrystallize from multiple solvents (e.g., ethanol, acetone) and analyze via X-ray diffraction.

- Impurity Profiling : Use HPLC-MS to detect trace byproducts, referencing purity standards for benzyloxy phenylboronic esters (>97.0% GC) .

Q. Why do catalytic conditions vary in literature for similar aryl ether couplings?

- Methodology :

- Systematic Catalyst Comparison : Test Pd, Cu, and Ni catalysts under identical conditions.

- Mechanistic Studies : Employ isotopic labeling (e.g., O) to track ether bond formation pathways, as seen in triazine syntheses .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.